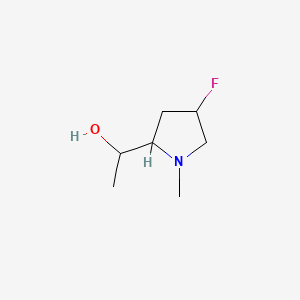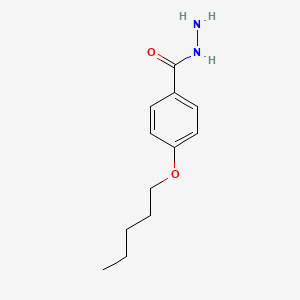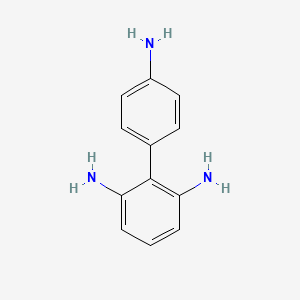
2-(4-Aminophenyl)benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Aminophenyl)benzene-1,3-diamine is an organic compound with the molecular formula C12H13N3. It is a derivative of benzene and contains two amino groups attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)benzene-1,3-diamine typically involves the reduction of nitro compounds. One common method is the reduction of 4-nitroaniline using hydrogen gas in the presence of a palladium catalyst. This reaction proceeds under mild conditions and yields the desired diamine compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reduction processes. These processes utilize continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions allows for high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be further reduced to form more complex amine derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Complex amine derivatives.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
2-(4-Aminophenyl)benzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals[][6].
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)benzene-1,3-diamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and interact with active sites of enzymes and receptors. These interactions can modulate the activity of the target molecules and lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Tris(4-aminophenyl)benzene: A compound with three amino groups attached to a benzene ring.
N1-(4-Aminophenyl)benzene-1,4-diamine sulfate: A sulfate derivative with similar structural features.
Uniqueness
2-(4-Aminophenyl)benzene-1,3-diamine is unique due to its specific arrangement of amino groups, which allows for distinct reactivity and interaction with other molecules. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic compounds and materials .
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-(4-aminophenyl)benzene-1,3-diamine |
InChI |
InChI=1S/C12H13N3/c13-9-6-4-8(5-7-9)12-10(14)2-1-3-11(12)15/h1-7H,13-15H2 |
InChI Key |
ZTCGOZQYJFCQKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)N)C2=CC=C(C=C2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-(benzenesulfonyl)-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13889009.png)
![1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine;hydrochloride](/img/structure/B13889022.png)

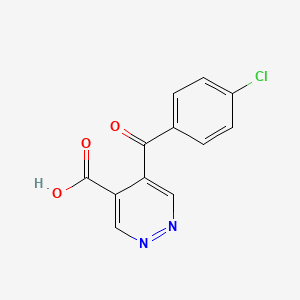
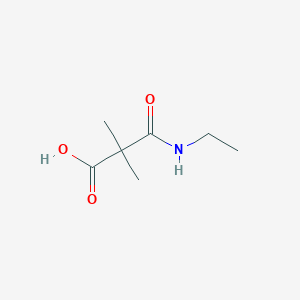
![5,6-Dimethyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13889055.png)
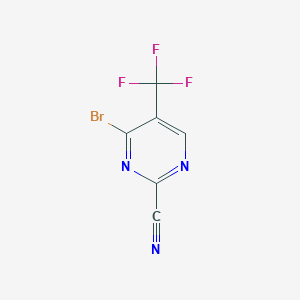
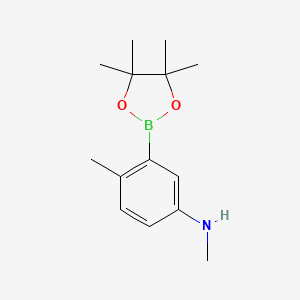
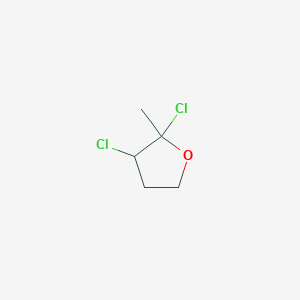
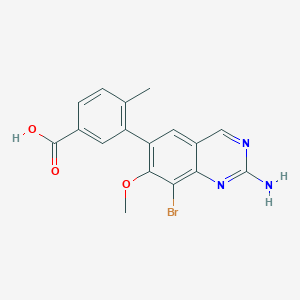
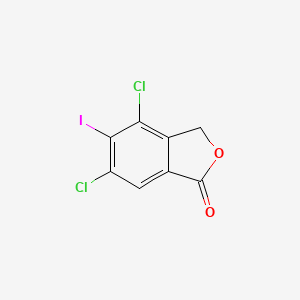
![3-[2-Chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13889097.png)
